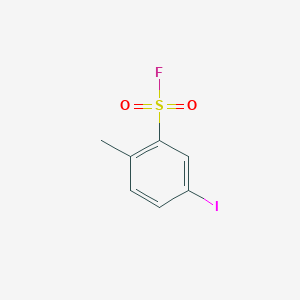
methyl 5-methoxy-2,2-dimethyl-3,4-dihydro-2H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-methoxy-2,2-dimethyl-3,4-dihydro-2H-pyrrole-3-carboxylate, also known as 5-Methoxy-2,2-dimethyl-3,4-dihydro-2H-pyrrole-3-carboxylic acid methyl ester (MMPCE), is a synthetic compound that has been studied for its potential applications in a variety of scientific and medical fields. MMPCE has been investigated for its pharmacological properties, including its ability to modulate the activity of several enzymes, receptors, and transporters. Additionally, MMPCE has been studied for its potential to act as an antioxidant, anti-inflammatory, and anti-cancer agent.
科学的研究の応用
MMPCE has been investigated for its potential applications in a variety of scientific and medical fields. In particular, the compound has been studied for its pharmacological properties, including its ability to modulate the activity of several enzymes, receptors, and transporters. Additionally, MMPCE has been studied for its potential to act as an antioxidant, anti-inflammatory, and anti-cancer agent.
作用機序
The exact mechanism of action of MMPCE is not yet fully understood. However, it is believed to act by binding to certain enzymes, receptors, and transporters and modulating their activity. Additionally, MMPCE has been shown to act as an antioxidant and anti-inflammatory agent, likely by scavenging reactive oxygen species and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
MMPCE has been shown to have a variety of biochemical and physiological effects. In particular, MMPCE has been shown to modulate the activity of several enzymes, receptors, and transporters, which can lead to changes in signal transduction pathways and gene expression. Additionally, MMPCE has been shown to act as an antioxidant and anti-inflammatory agent, likely by scavenging reactive oxygen species and inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
MMPCE has several advantages for lab experiments. For example, it is relatively easy to synthesize, and can be isolated and purified through various methods, such as column chromatography or thin-layer chromatography. Additionally, MMPCE has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying signal transduction pathways and gene expression. However, the exact mechanism of action of MMPCE is not yet fully understood, making it difficult to predict how the compound may affect certain systems.
将来の方向性
The potential applications of MMPCE are still being explored. Future research could focus on further elucidating the mechanism of action of MMPCE, as well as its potential therapeutic applications. Additionally, further research could focus on the potential of MMPCE to act as an antioxidant, anti-inflammatory, and anti-cancer agent. Additionally, further research could focus on the potential of MMPCE to modulate the activity of certain enzymes, receptors, and transporters, as well as its potential to modulate signal transduction pathways and gene expression.
合成法
MMPCE can be synthesized through a variety of methods, including the condensation of 5-methoxy-2,2-dimethyl-3,4-dihydro-2H-pyrrole-3-carboxylic acid and methyl esters in the presence of an acid catalyst. The reaction results in the formation of MMPCE, which can then be isolated and purified through various methods, such as column chromatography or thin-layer chromatography.
特性
IUPAC Name |
methyl 5-methoxy-2,2-dimethyl-3,4-dihydropyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-9(2)6(8(11)13-4)5-7(10-9)12-3/h6H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYMXHVDEKCZGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC(=N1)OC)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate, Mixture of diastereomers](/img/structure/B6603157.png)
![2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetic acid](/img/structure/B6603164.png)
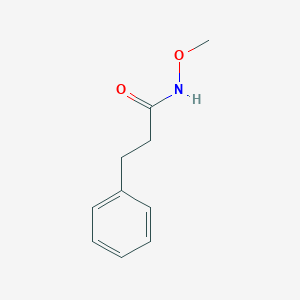
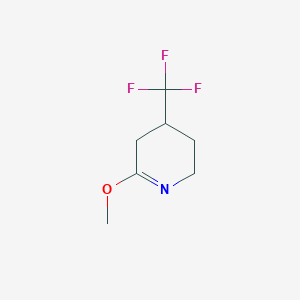
![5-{7-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}-2-(morpholin-4-yl)-1,3-benzoxazole](/img/structure/B6603194.png)

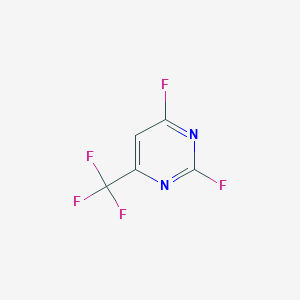
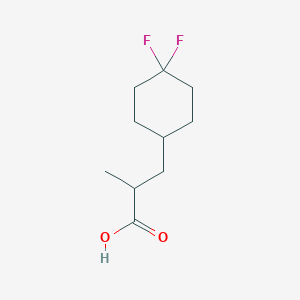
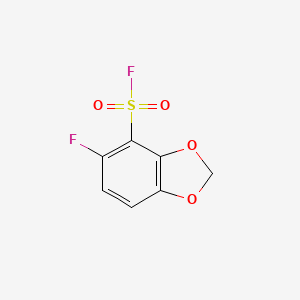
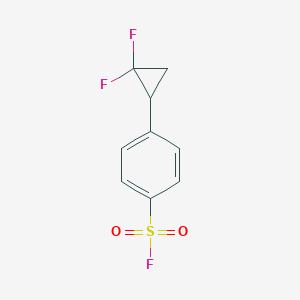
![{6,6-difluorospiro[3.3]heptan-2-yl}methanesulfonyl chloride](/img/structure/B6603240.png)

